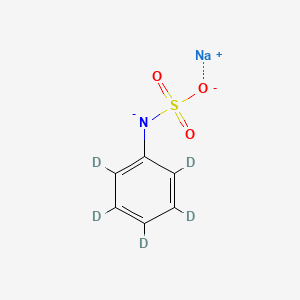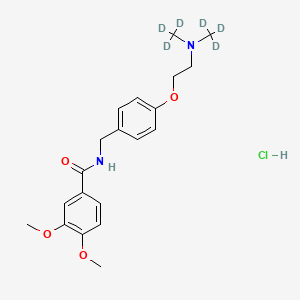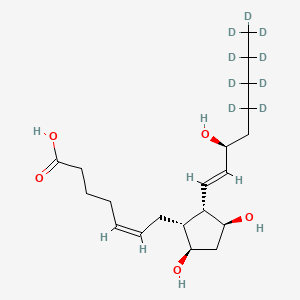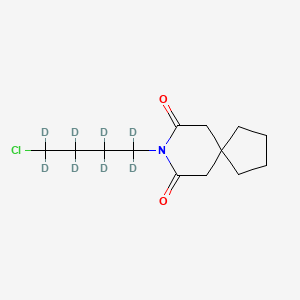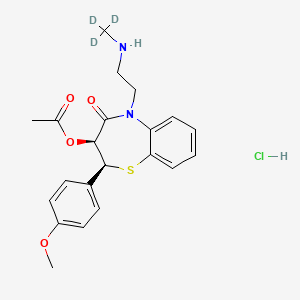
N-Desmethyl Diltiazem-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl Diltiazem-d3 Hydrochloride is a metabolite of Diltiazem, an antianginal and antihypertensive pharmaceutical. This compound is often used in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Diltiazem-d3 Hydrochloride involves the demethylation of Diltiazem. This process typically employs cytochrome P450 (CYP) isoforms such as CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s consistency and purity. Techniques such as liquid chromatography coupled with mass spectrometry (LCMS/MS) are used for quantification and validation .
Analyse Chemischer Reaktionen
Types of Reactions: N-Desmethyl Diltiazem-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve solvents like acetonitrile and catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Diltiazem-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.
Biology: Employed in studies involving calcium channel regulation and intracellular calcium release.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and bioavailability of Diltiazem.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
N-Desmethyl Diltiazem-d3 Hydrochloride exerts its effects by inhibiting calcium influx into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to decreased vascular resistance, increased cardiac output, and a slight decrease or no change in heart rate . The compound primarily targets calcium channels, affecting pathways involved in cardiovascular regulation.
Vergleich Mit ähnlichen Verbindungen
Diltiazem: The parent compound, used as an antianginal and antihypertensive agent.
Desacetyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.
O-Desmethyl Diltiazem: Formed through O-demethylation of Diltiazem by CYP2D6.
Uniqueness: N-Desmethyl Diltiazem-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological matrices, providing insights into the metabolism and bioavailability of Diltiazem .
Eigenschaften
Molekularformel |
C21H25ClN2O4S |
|---|---|
Molekulargewicht |
440.0 g/mol |
IUPAC-Name |
[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[2-(trideuteriomethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i2D3; |
InChI-Schlüssel |
GIYQYIVUHPJUHS-RSHVOGJVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl |
Kanonische SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






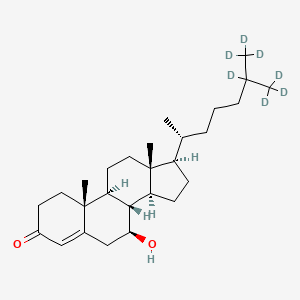
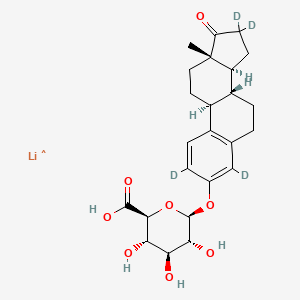
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
